molecular formula C16H21F3N6O B2384822 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 2380143-42-8

2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2384822
CAS No.: 2380143-42-8
M. Wt: 370.38
InChI Key: OMBQSTOSWWJLNZ-UHFFFAOYSA-N
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Description

2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and piperazine intermediates, followed by their coupling to form the desired compound. Common synthetic routes include:

Chemical Reactions Analysis

2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to similar compounds, 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole stands out due to its unique trifluoromethyl and oxadiazole moieties. Similar compounds include:

Properties

IUPAC Name

2-[[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N6O/c1-15(2,3)11-4-5-12(21-20-11)25-8-6-24(7-9-25)10-13-22-23-14(26-13)16(17,18)19/h4-5H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBQSTOSWWJLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=NN=C(O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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